molecular formula C15H13N7O3S B10865687 2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

Cat. No.: B10865687
M. Wt: 371.4 g/mol
InChI Key: VWWIJKSWCYVTLW-UHFFFAOYSA-N
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Description

2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyrazine moiety, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Pyrazine Moiety: The pyrazine ring is often introduced through a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the triazole intermediate.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, typically using thiol reagents under mild conditions.

    Acetylation: The final step involves the acetylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, under appropriate conditions (e.g., solvents like DMF, DMSO, or acetonitrile).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole or pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound’s triazole and pyrazine rings are known for their bioactivity. It can be investigated for potential antimicrobial, antifungal, and anticancer properties. The nitrophenyl group may also contribute to its biological activity by interacting with specific biological targets.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features suggest potential as an enzyme inhibitor or receptor modulator, making it a candidate for therapeutic applications.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for different industrial applications.

Mechanism of Action

The mechanism of action of 2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is likely multifaceted, involving interactions with multiple molecular targets. The triazole and pyrazine rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The nitrophenyl group may enhance binding affinity or specificity through additional interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide

Uniqueness

Compared to similar compounds, 2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide stands out due to the presence of the nitrophenyl group, which can significantly alter its chemical reactivity and biological activity. The combination of the triazole and pyrazine rings also provides a unique scaffold that can be further modified for specific applications.

This detailed overview highlights the significance and versatility of this compound in various scientific and industrial fields

Properties

Molecular Formula

C15H13N7O3S

Molecular Weight

371.4 g/mol

IUPAC Name

2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C15H13N7O3S/c1-21-14(12-8-16-6-7-17-12)19-20-15(21)26-9-13(23)18-10-2-4-11(5-3-10)22(24)25/h2-8H,9H2,1H3,(H,18,23)

InChI Key

VWWIJKSWCYVTLW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=NC=CN=C3

Origin of Product

United States

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